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Compound of Interest

Compound Name:
N-(4-methylphenyl)-2-

phenoxyacetamide

Cat. No.: B11698463

Get Quote

Executive Summary
2-Phenoxy-N-(4-methylphenyl)acetamide (also known as N-p-tolyl-2-phenoxyacetamide) is a

bioactive organic intermediate featuring a lipophilic p-toluidine moiety linked to a phenoxy

group via an acetamide bridge.[1] Its solubility profile is governed by the competition between

the hydrophobic aromatic rings and the polar amide/ether functionalities.

This guide provides a rigorous framework for determining its solubility in organic solvents,

modeling the thermodynamic parameters (enthalpy, entropy), and optimizing crystallization

processes. While specific empirical datasets for this exact derivative are often proprietary, this

guide establishes the Standard Operating Procedure (SOP) and predictive thermodynamic

models required for characterization.
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Property Value / Characteristic

Molecular Formula

Molecular Weight 241.29 g/mol

H-Bond Donors 1 (Amide NH)

H-Bond Acceptors 2 (Amide Carbonyl, Ether Oxygen)

Predicted LogP ~2.5 – 3.2 (Lipophilic)

Solubility Class
Soluble in polar aprotic/protic solvents; Poor in

water/hexane.

Experimental Protocol: Solubility Determination
To obtain high-fidelity solubility data (

), the Isothermal Saturation Method with Gravimetric Analysis is the gold standard.

Materials & Equipment[2]
Solute: Recrystallized 2-Phenoxy-N-(4-methylphenyl)acetamide (Purity >99.5% by HPLC).

Solvents: Methanol, Ethanol, Isopropanol (IPA), Ethyl Acetate, Acetone, Acetonitrile, Toluene

(Analytical Grade).

Apparatus: Double-jacketed glass vessel, thermostatic water bath (

K), magnetic stirrer, 0.22

m PTFE syringe filters.

Workflow: Gravimetric Analysis
Equilibration: Add excess solute to 50 mL of solvent in the jacketed vessel.

Agitation: Stir continuously for 8 hours at the set temperature (e.g., 293.15 K) to ensure

saturation.
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Settling: Stop stirring and allow the suspension to settle for 2 hours.

Sampling: Withdraw 5 mL of supernatant using a pre-heated syringe to prevent precipitation.

Filtration: Filter immediately through a 0.22

m filter into a pre-weighed weighing dish (

).

Weighing: Weigh the dish with solution (

).

Drying: Evaporate solvent in a vacuum oven at 313 K until constant weight is achieved (

).

Calculation
The mole fraction solubility (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263=""

class="inline ng-star-inserted">

) is calculated as:

Where

and

are the molar masses of the solute and solvent, respectively.[2][3][4][5][6]

Visualization: Experimental & Modeling Workflow
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Caption: Systematic workflow for determining and modeling solubility, ensuring thermodynamic

equilibrium and data integrity.

Thermodynamic Modeling
Once experimental data is collected, it must be correlated using semi-empirical models to

determine thermodynamic properties and predict solubility at unmeasured temperatures.

Modified Apelblat Equation
This model assumes a linear relationship between the logarithm of mole fraction solubility and

temperature, with a correction term. It is highly accurate for non-ideal solutions.

: Mole fraction solubility.

: Absolute temperature (Kelvin).[7]

: Empirical parameters derived from non-linear regression.

Interpretation:

and

relate to the enthalpy of solution and activity coefficients;

accounts for the temperature dependence of the enthalpy of fusion.

van't Hoff Equation
Used to calculate the apparent thermodynamic functions of dissolution.

: Apparent standard enthalpy of dissolution.

: Apparent standard entropy of dissolution.

Slope (

): Indicates whether dissolution is endothermic (negative slope in

plot) or exothermic.
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Scientific Insight: For acetamide derivatives like 2-Phenoxy-N-(4-methylphenyl)acetamide,

dissolution is typically endothermic (

) and entropy-driven (

), meaning solubility increases with temperature.

Predicted Solubility Trends (SAR Analysis)
Based on the structure-activity relationship (SAR) of homologous aryloxyacetamides (e.g.,

phenacetin, N-phenylacetamide), the following trends are scientifically grounded:
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Solvent Type Solvent Examples Predicted Solubility
Mechanistic
Rationale

Polar Aprotic DMF, DMSO, NMP Very High

Strong dipole-dipole

interactions; disruption

of solute crystal

lattice.

Polar Protic Methanol, Ethanol High

H-bonding between

solvent -OH and

solute amide

carbonyl/ether

oxygen.

Medium Polarity
Acetone, Ethyl

Acetate
Moderate

Good compatibility

with the acetamide

linker; moderate

interaction with phenyl

rings.

Non-Polar Hexane, Toluene Low

Solute polarity (amide

bond) disfavors

interaction with non-

polar solvents.

Aqueous Water Very Low

Hydrophobic phenyl

and p-tolyl rings

dominate; high energy

cost to disrupt water

H-bond network.

Crystallization Strategy[6]
Solvent: Ethanol or Ethyl Acetate (High temperature solubility).

Anti-solvent: Water or Hexane (Low solubility).

Method: Dissolve solute in hot Ethanol; slowly add Water until turbidity appears; cool slowly

to induce nucleation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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